Cupric subcarbonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

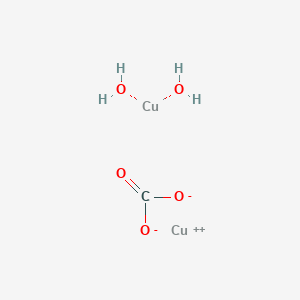

Cu2(OH)2CO3

. It is a green solid that occurs naturally as the mineral malachite. This compound is of significant interest due to its applications in various fields, including chemistry, biology, medicine, and industry.Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cupric subcarbonate can be synthesized through the reaction of copper(II) sulfate with sodium carbonate in an aqueous solution. The reaction proceeds as follows:

2CuSO4+2Na2CO3+H2O→Cu2(OH)2CO3+2Na2SO4+CO2

The reaction is typically carried out at room temperature, and the product is obtained as a precipitate, which is then filtered, washed, and dried.

Industrial Production Methods: In industrial settings, this compound is produced by reacting copper(II) sulfate with sodium carbonate or sodium bicarbonate. The process involves controlled precipitation, followed by filtration and drying. The purity and particle size of the product can be adjusted by varying the reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions: Cupric subcarbonate undergoes several types of chemical reactions, including:

Decomposition: Upon heating, it decomposes to form copper(II) oxide, carbon dioxide, and water.

Cu2(OH)2CO3→2CuO+CO2+H2O

Acid-Base Reactions: It reacts with acids to form copper(II) salts, carbon dioxide, and water.

Cu2(OH)2CO3+2HCl→2CuCl2+CO2+2H2O

Redox Reactions: It can participate in redox reactions, where it acts as an oxidizing agent.

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with this compound.

Heat: Decomposition reactions typically require heating to temperatures above 200°C.

Major Products Formed:

Copper(II) oxide: Formed during thermal decomposition.

Copper(II) salts: Formed during acid-base reactions.

Aplicaciones Científicas De Investigación

Cupric subcarbonate has a wide range of applications in scientific research:

Biology: It is employed in biomineralization studies and as a component in biosensors.

Industry: It is used in the production of pigments, ceramics, and as a fungicide in agriculture.

Mecanismo De Acción

The mechanism by which cupric subcarbonate exerts its effects varies depending on the application:

Catalysis: In catalytic reactions, it facilitates the conversion of reactants to products by providing an active surface for the reaction.

Biomineralization: It promotes the formation of mineralized structures in biological systems through the deposition of copper ions.

Antimicrobial Activity: Copper ions released from this compound can disrupt microbial cell membranes and interfere with enzyme function, leading to cell death.

Comparación Con Compuestos Similares

Cupric subcarbonate can be compared with other copper compounds such as:

Copper(II) oxide (CuO): Unlike this compound, copper(II) oxide is a black solid and is primarily used in ceramics and as a catalyst.

Copper(II) sulfate (CuSO_4): This blue crystalline solid is widely used in agriculture as a fungicide and in electroplating.

Copper(I) oxide (Cu_2O): A red solid used in antifouling paints and as a pigment.

Uniqueness: this compound is unique due to its dual composition of carbonate and hydroxide ions, which imparts distinct chemical properties and reactivity compared to other copper compounds.

Propiedades

Fórmula molecular |

CH4Cu2O5 |

|---|---|

Peso molecular |

223.13 g/mol |

Nombre IUPAC |

copper;copper;carbonate;dihydrate |

InChI |

InChI=1S/CH2O3.2Cu.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;;+2;;/p-2 |

Clave InChI |

CIZZAEMQLFBLFN-UHFFFAOYSA-L |

SMILES canónico |

C(=O)([O-])[O-].O.O.[Cu].[Cu+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12042607.png)

![(5Z)-3-cyclohexyl-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12042611.png)

![4-Chloro-N-[2-({(2E)-2-[(6-chloro-4-oxo-4H-chromen-3-YL)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B12042618.png)

![methyl {[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B12042624.png)

![2-(4-chlorophenyl)sulfanyl-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]acetamide](/img/structure/B12042632.png)

![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12042639.png)

![N-[(4-Methoxyphenyl)methyl]-N-methylguanidine](/img/structure/B12042642.png)

![(1S,4S,5S)-5-(4-Methoxyphenyl)-2-tosyl-2-aza-5-phosphabicyclo[2.2.1]heptane](/img/structure/B12042645.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12042651.png)

![3-[(Z)-(3-Hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12042660.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12042671.png)